molecular formula C21H16ClN3 B2510232 1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 848994-68-3

1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2510232
CAS RN: 848994-68-3
M. Wt: 345.83
InChI Key: XELBGERDHIEPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound with the molecular formula C21H16ClN3 . It has an average mass of 345.825 Da and a monoisotopic mass of 345.103271 Da . This compound is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of this compound and similar compounds involves the use of nitrogen-containing heterocyclic compounds, which are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure . The chemistry of aza-heterocycles has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is a type of nitrogenous heterocycle . This core is similar to the natural heterocycles purines and pyrimidines, which are of great practical importance .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve heterocyclization and multicomponent reactions . These types of reactions are commonly used in the synthesis of nitrogen-containing heterocyclic compounds .

Scientific Research Applications

Synthesis and Derivative Formation

The compound 1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a key component in the synthesis of various derivatives. It has been used as a precursor in the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives. The process involves the reduction of azo dye and subsequent condensation reactions to form a variety of compounds, including bis-1,2-(4-methyl oxazolo-[4',5':5,6] pyrido[1,2-a]benzimidazol-2-yl-5-carbonitrile)ethylene and bis-1,4-(4-methyloxazolo[4',5':5,6]pyrido[1,2-a]benzimidazol-2-yl-5-carbonitrile) benzene (Rangnekar & Rajadhyaksha, 1986).

Fluorescent Properties and Applications

The derivatives synthesized from this compound exhibit fluorescent properties. These properties have been leveraged in the study of their fluorescent characteristics and their application as fluorescent whitening agents, especially when applied to polyester fibers (Rajadhyaksha & Rangnekar, 2007). The use of these compounds in enhancing the brightness of textiles signifies their importance in the field of material science and commercial applications.

Antimicrobial Activity Research

Synthesis for Antimicrobial Properties

Research has focused on synthesizing derivatives of pyrido[1,2-a]benzimidazole with anticipated antimicrobial activity. Substituted 1-oxo-1H,5H-pyrido[1,2-a] benzimidazole-4-carbonitriles have been prepared and evaluated for their antimicrobial properties. These studies have shown that many compounds exhibit significant in vitro antimicrobial activity, leading to discussions on structure-activity relationships (Badawey & Gohar, 1992).

Mechanism of Action

properties

IUPAC Name

1-chloro-3-methyl-2-[(2-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3/c1-13-7-3-4-8-15(13)11-16-14(2)17(12-23)21-24-18-9-5-6-10-19(18)25(21)20(16)22/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELBGERDHIEPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.